Malonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66410. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

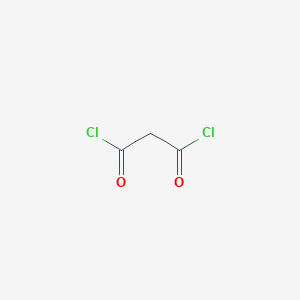

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFKXOFMCIXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061860 | |

| Record name | Propanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1663-67-8 | |

| Record name | Malonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Malonyl Chloride from Malonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl chloride, a key bifunctional reagent in organic synthesis, serves as a critical building block for a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers. Its preparation from malonic acid is a fundamental transformation, most commonly achieved through the use of chlorinating agents such as thionyl chloride. This technical guide provides a comprehensive overview of the synthesis of this compound from malonic acid, detailing optimized experimental protocols, comparative analysis of reaction conditions, and a thorough examination of the underlying reaction mechanism. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the safe and efficient production of this versatile intermediate.

Introduction

This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride of malonic acid. Its high reactivity, stemming from the two acyl chloride moieties, makes it a valuable precursor for the synthesis of a wide range of compounds, including heterocycles, barbiturates, and complex active pharmaceutical ingredients. The conversion of malonic acid to this compound is a crucial step in many synthetic pathways, necessitating reliable and well-characterized preparative methods.

The most prevalent and effective method for this transformation involves the reaction of malonic acid with thionyl chloride (SOCl₂).[1][2] This process is favored due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3] Alternative chlorinating agents, such as oxalyl chloride and phosphorus pentachloride, have also been explored, though they present different advantages and disadvantages in terms of reactivity, selectivity, and byproduct profiles.[4][5]

This guide will focus primarily on the thionyl chloride-mediated synthesis, providing detailed experimental procedures and a summary of quantitative data from various reported methods. Additionally, the reaction mechanism and a logical workflow for the synthesis and purification are presented to provide a holistic understanding of the process.

Synthesis of this compound using Thionyl Chloride

The reaction between malonic acid and thionyl chloride proceeds via the conversion of the carboxylic acid groups into highly reactive acyl chloride groups. The overall reaction is as follows:

CH₂(COOH)₂ + 2 SOCl₂ → CH₂(COCl)₂ + 2 SO₂ + 2 HCl

Comparative Analysis of Reaction Conditions

The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, duration, and the presence or absence of a solvent. A summary of various reported conditions and their corresponding yields is presented in Table 1.

| Method | Malonic Acid (moles) | Thionyl Chloride (moles) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Protocol 1 | 0.5 | 1.65 | None | 45-50, then 60 | 3 days, then 5-6 hours | 72-85 | [4] |

| Protocol 2 | Not Specified | Excess | Methylene Chloride | 40-45 | 1 hour | Not Specified | [3] |

| Protocol 3 | Not Specified | 2 molar equivalents | None | 40-45 | 1 hour | Not Specified | [3] |

Table 1: Summary of Quantitative Data for this compound Synthesis. This table provides a comparative overview of different experimental conditions for the synthesis of this compound from malonic acid using thionyl chloride.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound based on established literature procedures.

Protocol 1: Solvent-Free Synthesis with Extended Reaction Time [4]

Materials:

-

Finely powdered, dry malonic acid (52 g, 0.5 mole)

-

Thionyl chloride (120 mL, approx. 1.65 mole)

Equipment:

-

250-mL Erlenmeyer flask with a ground-glass joint

-

Reflux condenser

-

Calcium chloride drying tube

-

Heating bath

-

125-mL modified Claisen flask for distillation

-

Vacuum source (water aspirator)

Procedure:

-

In a 250-mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.

-

Fit the flask with a reflux condenser equipped with a calcium chloride drying tube.

-

Warm the flask in a heating bath maintained at 45–50°C for 3 days. Occasionally swirl the mixture gently. The mixture will gradually darken to a deep brownish-red color.

-

After 3 days, increase the heating bath temperature to 60°C and heat for an additional 5–6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 125-mL modified Claisen flask for distillation at reduced pressure.

-

Assemble a distillation apparatus, ensuring a calcium chloride guard tube is placed between the vacuum line and the apparatus. Use a heating bath for heating.

-

Distill the mixture under reduced pressure (water aspirator). A small forerun of thionyl chloride will be collected first.

-

Collect the this compound fraction that distills at 58–60°C/28 mm Hg. The product is a pale yellow liquid.

-

The expected yield is between 50.5–60 g (72–85%).

Protocol 2: Synthesis in the Presence of a Solvent [3]

Materials:

-

Monoester monoacid of malonic acid

-

Thionyl chloride (2 molar equivalents)

-

Methylene chloride

Equipment:

-

Round-bottom flask

-

Thermowell

-

Stirrer

-

Condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve the monoester monoacid of malonic acid in methylene chloride (volume ratio of solvent to acid is 1:4).

-

Add thionyl chloride (2 molar equivalents) dropwise to the stirred solution. The reaction is slightly exothermic.

-

Heat the reaction mixture to reflux at 40-45°C for 1 hour.

-

After cooling, isolate the product by distillation of the solvent under vacuum.

-

Further purify the product by high vacuum distillation to ensure complete removal of the solvent.

Reaction Mechanism and Workflow

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the conversion of malonic acid to this compound.

Detailed Steps of the Mechanism: [6]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride.

Experimental Workflow

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: General experimental workflow for this compound synthesis and purification.

Alternative Synthesis Methods

While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the synthesis of this compound.

Oxalyl Chloride

Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent for converting carboxylic acids to acyl chlorides.[5][7] This method can often be performed under milder conditions than with thionyl chloride.

Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) can also be used; however, for malonic acid, this reagent has been reported to lead to the formation of carbon suboxide rather than this compound.[4] Therefore, it is generally not the preferred reagent for this specific transformation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with thionyl chloride produces toxic gases (SO₂ and HCl), necessitating careful handling and appropriate gas scrubbing procedures. This compound reacts exothermically with water and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

The synthesis of this compound from malonic acid using thionyl chloride is a robust and widely used method in organic chemistry. By carefully controlling reaction parameters such as temperature and reaction time, high yields of the desired product can be achieved. This guide provides detailed protocols and a comprehensive overview of the key aspects of this synthesis, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development. The provided data and procedural details aim to facilitate the safe and efficient production of this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijret.org [ijret.org]

- 4. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

Malonyl chloride chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Malonyl Chloride

Introduction

This compound, with the chemical formula CH₂(COCl)₂, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive, colorless to pale yellow liquid, recognized for its pungent odor.[2][3] This bifunctional compound serves as a versatile and crucial reagent in organic synthesis, particularly valued for introducing the malonyl group into various molecular structures.[4][5] Its high reactivity makes it an essential building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[2][4] However, its reactivity also necessitates careful handling and storage, as it is unstable at room temperature, corrosive, and reacts violently with water and other protic solvents.[1][3][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

This compound is a dense liquid that is soluble in most organic solvents.[3] Due to its instability, it is often recommended to be used freshly distilled or stored at low temperatures (2-8°C) for short periods.[3]

| Property | Value | Reference(s) |

| CAS Number | 1663-67-8 | [2] |

| Molecular Formula | C₃H₂Cl₂O₂ | [2] |

| Molar Mass | 140.95 g/mol | [1] |

| Appearance | Colorless to clear yellow, orange, or brown liquid | [2][3] |

| Odor | Pungent, biting | [2][7] |

| Boiling Point | 53-55 °C at 19 mmHg 58 °C at 28 mmHg | [1][3] |

| Density | 1.449 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.465 | [3] |

| Flash Point | 47 °C (116.6 °F) - closed cup | |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in most organic solvents; reacts violently with water and protic solvents. | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of malonic acid with thionyl chloride (SOCl₂).[1][3][8] This is the preferred method as other chlorinating agents, such as phosphorus pentachloride, can lead to the formation of carbon suboxide.[9]

Caption: Synthesis of this compound from malonic acid.

Experimental Protocol: Synthesis from Malonic Acid

-

Reactants: Malonic acid and thionyl chloride.

-

Procedure: Malonic acid is treated directly with thionyl chloride.[1][3] The mixture is typically refluxed to drive the reaction to completion.

-

Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation to yield a pale yellow liquid.[5]

-

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).

Reactivity and Reaction Mechanisms

This compound's reactivity is dominated by the two electrophilic carbonyl carbons, making it an excellent substrate for nucleophilic acyl substitution.

Hydrolysis

This compound reacts violently with water and moisture, hydrolyzing to form malonic acid and hydrochloric acid.[2][6] This reactivity underscores the need for anhydrous storage and handling conditions.[2][7]

Caption: Hydrolysis reaction of this compound.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. These reactions typically proceed via a nucleophilic addition-elimination mechanism.[10][11]

Caption: General workflow for reactions of this compound.

1. Reaction with Alcohols (Esterification)

Alcohols react with this compound in an exothermic reaction to produce diesters and hydrogen chloride.[11][12] The reaction is typically rapid and may require cooling.

Caption: Nucleophilic acyl substitution with an alcohol.

2. Reaction with Amines (Amidation)

The reaction with primary or secondary amines is typically violent and yields N-substituted amides.[10] A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[13][14] The reaction is sensitive, and colored impurities can form, especially with reactive amines like phenylenediamine.[13]

Caption: Nucleophilic acyl substitution with an amine.

3. Reaction with Thiols

Thiols, being highly nucleophilic, are expected to react with this compound to form thioesters.[15] While specific protocols for this compound are not detailed in the provided results, the reaction would follow the general nucleophilic acyl substitution pathway.

Cyclization and Heterocyclic Synthesis

This compound is a key building block for synthesizing a variety of cyclic and heterocyclic compounds through diacylation reactions.[1][5] It is used to prepare compounds like pyrimidines, pyrones, and pyridones.[16][17] For instance, it reacts with 2-aminothiophenol to form benzothiazoles and with various nitriles to yield piperidine or pyridine derivatives.[5][18]

Ketene Formation

When heated in the presence of a non-nucleophilic base, this compound can undergo elimination of HCl to form a highly reactive chlorocarbonyl ketene intermediate.[1][16] This ketene is even more reactive than this compound itself and can be used in subsequent reactions.[16]

Caption: Formation of a ketene derivative from this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its reaction products.

| Spectroscopy Type | Characteristic Features | Reference(s) |

| ¹H NMR (in CDCl₃) | A singlet corresponding to the CH₂ protons. The chemical shift will be downfield due to the electron-withdrawing effect of the two carbonyl chloride groups. | [19] |

| ¹³C NMR | A signal for the central CH₂ carbon and a signal for the carbonyl carbons. | [20] |

| IR Spectroscopy | Strong characteristic absorption bands for the C=O stretching of the acyl chloride functional group. These typically appear at a higher frequency than ester or ketone carbonyls. | [21][22] |

| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of Cl and COCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable. | [21][23] |

Applications in Research and Industry

This compound's bifunctional nature makes it a valuable intermediate in several fields:

-

Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including alkaloids and heterocyclic compounds with potential biological activity.[2][4][24]

-

Agrochemicals: It is used in the manufacturing of pesticides and herbicides.[2][4]

-

Polymer Chemistry: this compound is employed as a coupling agent in anionic polymerization and for creating polyesters and other polymers through condensation polymerization.[3][4]

-

Materials Science: It has been used in the molecular layer deposition of N-doped TiO₂ films.[3]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is flammable, corrosive, and causes severe skin burns and eye damage.[1][6][25] It is also a lachrymator, meaning it causes tearing.[3][7] The substance reacts violently with water, liberating toxic hydrogen chloride gas.[6][26]

-

Handling: Work should be conducted in a well-ventilated chemical fume hood.[7][27] Personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[7][28] Spark-proof tools and explosion-proof equipment should be used.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, alcohols, and strong oxidizing agents.[7][26] Containers should be tightly closed, and it is often stored under an inert atmosphere (e.g., nitrogen).[26][27]

-

Spills: In case of a spill, absorb with an inert, dry material like sand or earth and place it in a chemical waste container.[7] Do not use water.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1663-67-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(1663-67-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ijret.org [ijret.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]

- 13. researchgate.net [researchgate.net]

- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 16. mdpi.com [mdpi.com]

- 17. Heterocyclic syntheses with this compound. Part 14. A direct synthesis of 4,6-dichloropyrimidines with 5-benzyl or -phenyl and 2-thioalkyl or -thiophenyl substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. This compound(1663-67-8) 13C NMR [m.chemicalbook.com]

- 21. acdlabs.com [acdlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Malonyl dichloride [webbook.nist.gov]

- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 25. This compound | 1663-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 26. fishersci.com [fishersci.com]

- 27. assets.thermofisher.com [assets.thermofisher.com]

- 28. tcichemicals.com [tcichemicals.com]

Propanedioyl dichloride IUPAC name and synonyms

An In-depth Technical Guide to Propanedioyl Dichloride

Nomenclature and Identification

Propanedioyl dichloride, a highly reactive organic compound, is systematically named under IUPAC nomenclature as propanedioyl dichloride .[1][2] It is more commonly known by its trivial name, malonyl chloride .[2][3] This dichloride is the acyl chloride derivative of malonic acid.[2]

A comprehensive list of its synonyms and identifiers is provided below for cross-referencing in scientific literature and chemical databases.

| Identifier Type | Value |

| Preferred IUPAC Name | Propanedioyl dichloride[2] |

| Common Name | This compound[2][3] |

| Synonyms | Malonyl dichloride, Malonic acid dichloride, Malonoyl chloride, Propanedioyl chloride, Methane-1,1-dicarbonyl chloride[1][3][4][5][6] |

| CAS Number | 1663-67-8[1][3] |

| Molecular Formula | C₃H₂Cl₂O₂[1][3] |

| InChI | InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2[1][6] |

| InChIKey | SXYFKXOFMCIXQW-UHFFFAOYSA-N[1][6] |

| SMILES | C(C(=O)Cl)C(=O)Cl[1][2] |

Physicochemical Properties

Propanedioyl dichloride is a colorless to clear yellow or brown liquid.[2][3] It is a dense liquid that decomposes in water.[3][7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 140.95 g/mol [1][3] |

| Appearance | Colorless to clear yellow to orange to brown liquid[2][3] |

| Density | 1.449 g/mL at 25 °C[3][7] |

| Boiling Point | 53-55 °C at 19 mmHg[3][7] |

| Flash Point | 117 °F (47.2 °C)[3][7] |

| Refractive Index | n20/D 1.465[3][7] |

| Water Solubility | Decomposes[3][7] |

| Vapor Pressure | 3.16 mmHg at 25°C[7] |

Synthesis and Experimental Protocols

The primary method for the synthesis of propanedioyl dichloride is the reaction of malonic acid with a chlorinating agent, most commonly thionyl chloride.[2][3]

Synthesis of Propanedioyl Dichloride from Malonic Acid

This protocol describes the preparation of propanedioyl dichloride using thionyl chloride as the chlorinating agent.

Materials:

-

Malonic acid

-

Thionyl chloride (SOCl₂)

-

Distillation apparatus

-

Reaction flask with a reflux condenser and a gas outlet

-

Heating mantle

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.

-

Place malonic acid into the flask.

-

Slowly add an excess of thionyl chloride to the malonic acid at room temperature. The reaction is exothermic and will produce gaseous byproducts.

-

Once the initial reaction subsides, gently heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The remaining liquid is propanedioyl dichloride, which can be purified by vacuum distillation.[3] It is important to note that propanedioyl dichloride is unstable at room temperature and should be freshly distilled or stored at a low temperature (2-8°C) for a few days.[3]

Caption: Synthesis of propanedioyl dichloride from malonic acid.

Applications in Organic Synthesis

Propanedioyl dichloride is a valuable bifunctional electrophile used in various organic syntheses.[2][8] Its two acyl chloride groups can react with a wide range of nucleophiles, making it a key building block for the synthesis of diverse molecular architectures.

Synthesis of Cyclic Compounds

As a bifunctional compound, propanedioyl dichloride is frequently used in the preparation of cyclic compounds through diacylation reactions.[2] It can react with dinucleophiles to form heterocyclic or carbocyclic rings. For example, it reacts with 1,3-dicarbonyl compounds to form barbiturates and their derivatives, which are an important class of pharmaceutical compounds.

Acylating Agent

Propanedioyl dichloride serves as an excellent acylating agent for introducing the malonyl group into molecules.[8][9] This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][8]

Caption: General reactivity of propanedioyl dichloride.

Safety and Handling

Propanedioyl dichloride is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1] It reacts violently with water and protic solvents.[3]

| Hazard Statement | GHS Code |

| Flammable liquid and vapor | H226[1] |

| Causes severe skin burns and eye damage | H314[1] |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Wear protective gloves, clothing, eye protection, and face protection.[9]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

Store in a well-ventilated place and keep cool.[3]

-

Use in a fume hood.[3]

References

- 1. Propanedioyl dichloride | C3H2Cl2O2 | CID 74269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1663-67-8 [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. propanedioyl dichloride | 1663-67-8; 28292-43-5 | Buy Now [molport.com]

- 6. Malonyl dichloride [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound [chembk.com]

An In-depth Technical Guide to Malonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of malonyl chloride, a pivotal reagent in organic synthesis. It details the compound's fundamental physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications, particularly within the realm of pharmaceutical development.

Core Properties of this compound

This compound, also known as propanedioyl dichloride, is the diacyl chloride derivative of malonic acid.[1] It is a highly reactive compound, making it a versatile building block for introducing a malonyl group into various molecular scaffolds.[2] Due to its reactivity, particularly with water, it must be handled with care in a controlled environment.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₂Cl₂O₂ | [1][4][5][6] |

| Molecular Weight | 140.95 g/mol | [1][4][5][6] |

| CAS Number | 1663-67-8 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 58-60 °C at 28 mmHg | [1] |

| Density | ~1.45 g/mL at 25 °C | [2][7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of malonic acid with a chlorinating agent, typically thionyl chloride.[1][8][9] The following sections provide a detailed methodology for this synthesis, as well as an example of its application in further reactions.

Synthesis of this compound from Malonic Acid

This protocol is adapted from established organic synthesis procedures.[5][6]

Materials:

-

Finely powdered, dry malonic acid (0.5 mole, 52 g)

-

Thionyl chloride (1.65 mole, 120 mL)

-

250 mL Erlenmeyer flask with a ground-glass joint

-

Reflux condenser

-

Calcium chloride drying tube

-

Heating bath

-

125 mL modified Claisen flask for distillation

-

Vacuum source (e.g., water aspirator)

Procedure:

-

In a 250 mL Erlenmeyer flask, combine the finely powdered, dry malonic acid and thionyl chloride.

-

Fit the flask with a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Warm the flask in a heating bath maintained at 45–50 °C for 3 days. Swirl the mixture occasionally. The mixture will gradually darken.

-

After the initial heating period, increase the bath temperature to 60 °C and heat for an additional 5–6 hours.

-

After cooling, transfer the reaction mixture to a 125 mL modified Claisen flask for distillation.

-

Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.

-

Collect the this compound fraction, which distills at 58–60 °C / 28 mmHg. The product is a pale yellow liquid.

Expected Yield: 72–85% (50.5–60 g).[6]

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its bifunctional nature allows it to be used in the preparation of various cyclic compounds through diacylation.[1]

Example Application: Synthesis of Di-tert-butyl Malonate

This protocol demonstrates the use of newly synthesized this compound in a subsequent reaction.[5]

Materials:

-

Malonyl dichloride (0.2 mole, 28.0 g)

-

tert-butyl alcohol (dried, 1 mole, 100 mL)

-

Dry dimethylaniline (0.63 mole, 80 mL)

-

Dry, alcohol-free chloroform (~60 mL)

-

1 L reaction flask equipped with a stirrer and dropping funnel

-

Ice bath

Procedure:

-

In the 1 L reaction flask, combine the tert-butyl alcohol and dimethylaniline.

-

Begin stirring and cool the flask in an ice bath.

-

Dissolve the malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform.

-

Slowly add the malonyl dichloride solution from the dropping funnel to the cooled alcohol-amine mixture.

-

Control the addition rate to maintain the reaction temperature below 30 °C, as the reaction is exothermic.

This reaction exemplifies how this compound serves as a precursor for malonic esters, which are fundamental in more complex molecular constructions.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps and logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound and its derivatives are significant in the pharmaceutical industry. For instance, methyl this compound is an intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes.[7] The reactivity of this compound allows for the efficient construction of complex heterocyclic structures that are often found in active pharmaceutical ingredients.[10] Its role as a versatile building block facilitates the development of novel drug candidates.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]

- 4. ijret.org [ijret.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1663-67-8 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Malonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride (Propanedioyl dichloride, CAS No: 1663-67-8) is a highly reactive organic compound and a key building block in a multitude of synthetic applications.[1][2] As the acyl chloride derivative of malonic acid, its bifunctional nature makes it an essential reagent for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers.[3][4] However, its high reactivity also presents significant challenges in terms of stability and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage and handling conditions, and detailed experimental protocols for its stability assessment to ensure its effective use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid, with darker coloration often indicating the presence of impurities or degradation products.[2][5] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₂Cl₂O₂ | [5] |

| Molecular Weight | 140.95 g/mol | [5] |

| Appearance | Colorless to light yellow/brown liquid | [2][5] |

| Boiling Point | 53-55 °C at 19 mmHg | [5] |

| Density | 1.449 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.465 | [5] |

| Solubility | Reacts violently with water and protic solvents | [1][5] |

Stability Profile

The utility of this compound is intrinsically linked to its high reactivity, which is also the source of its instability. The compound is sensitive to several environmental factors, leading to degradation over time. A summary of its stability challenges is presented in Table 2.

Table 2: Stability Profile and Incompatibilities of this compound

| Stress Factor | Description of Instability | Incompatible Agents | References |

| Moisture/Water | Reacts violently with water and moisture to hydrolyze into malonic acid and hydrochloric acid (HCl) gas. This is the primary degradation pathway. | Water, moist air, alcohols, protic solvents. | [1][3][6] |

| Heat | Thermally unstable. Decomposes upon heating to release irritating and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). | Heat, sparks, and open flames. | [7] |

| Light | Light-sensitive, which can contribute to degradation over time. | Direct sunlight and UV light. | |

| Bases | Reacts exothermically with strong bases. | Strong bases. | [7] |

| Oxidizing Agents | Reacts with strong oxidizing agents. | Strong oxidizing agents. | [7] |

| Room Temperature | Degrades at room temperature over a period of a few days. It is considered unstable at room temperature and should be used freshly prepared or distilled. | Ambient temperatures. | [5] |

Decomposition Pathways

The primary decomposition pathway for this compound is hydrolysis. Upon contact with water, it rapidly converts to malonic acid and hydrogen chloride.

References

- 1. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Cas 1663-67-8,this compound | lookchem [lookchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

Malonyl Chloride Decomposition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the decomposition products of malonyl chloride, a highly reactive chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the principal degradation pathways, experimental methodologies for analysis, and the biological significance of its decomposition products.

Executive Summary

This compound is a bifunctional acyl chloride known for its utility in organic synthesis, particularly in the formation of cyclic compounds and the introduction of the malonate group. However, its high reactivity also leads to facile decomposition under common laboratory conditions. Understanding these degradation pathways is critical for its effective use in synthesis and for assessing its potential impact in biological systems. This guide outlines the two primary decomposition routes: hydrolysis and thermal degradation. While quantitative data on product yields are sparse in publicly available literature, the qualitative outcomes are well-documented. The decomposition products, particularly malonic acid, have significant biological implications, notably through the inhibition of cellular respiration. Furthermore, the structurally related endogenous molecule, malonyl-CoA, is a critical regulator of metabolism, and its associated pathways are of considerable interest in drug discovery.

Decomposition Pathways of this compound

This compound's instability manifests primarily through two distinct chemical pathways: hydrolysis in the presence of water and thermal decomposition at elevated temperatures.

Hydrolytic Decomposition

This compound reacts vigorously with water and other protic solvents. This rapid hydrolysis is a significant consideration for its storage and handling, requiring strictly anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution at both carbonyl carbons, yielding malonic acid and hydrogen chloride.

Reaction Scheme:

The primary products of this pathway are summarized in Table 1.

Thermal Decomposition

Upon heating, this compound undergoes decomposition to produce a range of products. The most well-defined thermal degradation pathway is the elimination of hydrogen chloride to form chlorocarbonyl ketene, a highly reactive intermediate.[1][2] This reaction is particularly relevant when this compound is distilled or used in high-temperature reactions.[2]

Further heating or combustion can lead to the formation of simpler, often toxic, gaseous byproducts. Safety data sheets frequently list carbon monoxide (CO), carbon dioxide (CO2), and phosgene (COCl2) as potential thermal decomposition products, particularly in the event of a fire.

The products of thermal decomposition are summarized in Table 2.

Data on Decomposition Products

A comprehensive review of the scientific literature reveals a notable absence of systematic quantitative studies on the product yields of this compound decomposition under varying conditions. The available information is largely qualitative.

Table 1: Products of this compound Hydrolysis

| Reactant | Product(s) | Conditions |

| This compound, Water | Malonic Acid, Hydrogen Chloride (HCl) | Presence of moisture at ambient temperature |

Table 2: Products of this compound Thermal Decomposition

| Decomposition Pathway | Product(s) | Conditions |

| Dehydrochlorination | Chlorocarbonyl ketene, Hydrogen Chloride (HCl) | Heating, particularly above 80°C; often observed during distillation. |

| Combustion/Pyrolysis | Carbon Monoxide (CO), Carbon Dioxide (CO2), Phosgene (COCl2), HCl | High temperatures, such as in a fire. |

Experimental Protocols

Synthesis of this compound from Malonic Acid

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

-

Finely powdered, dry malonic acid

-

Thionyl chloride (SOCl2)

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating bath

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and drying tube, combine finely powdered and dried malonic acid with an excess of thionyl chloride (e.g., a 3:1 molar ratio of SOCl2 to malonic acid).[3]

-

Warm the flask in a heating bath at 45-50°C. The reaction mixture will gradually darken.[3]

-

Continue heating for several hours (some procedures report up to 3 days for complete reaction) with occasional swirling until the evolution of HCl and SO2 gases ceases.[3]

-

After cooling, assemble a vacuum distillation apparatus. It is recommended to use a heating bath for even heating.

-

Distill the mixture under reduced pressure. A small forerun of excess thionyl chloride will be collected first.

-

Collect the this compound fraction at the appropriate boiling point and pressure (e.g., 58-60°C at 28 mmHg).[3] The product should be a pale yellow liquid.[3]

Workflow Diagram:

In-situ Generation of Chlorocarbonyl ketene

This protocol describes the generation of chlorocarbonyl ketene from a substituted this compound for immediate use in a subsequent reaction, a common strategy due to the ketene's high reactivity.

Materials:

-

Substituted malonic acid (e.g., 2-benzylmalonic acid)

-

Thionyl chloride

-

Aprotic solvent (e.g., toluene or xylene)

-

Inert gas supply (e.g., nitrogen)

-

Heating mantle and reflux apparatus

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the substituted malonic acid in the aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add thionyl chloride dropwise to the stirred solution.

-

Heat the reaction mixture to reflux under the inert atmosphere for several hours (e.g., 24 hours) to form the corresponding substituted this compound.

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

To the crude substituted this compound residue, add fresh aprotic solvent (e.g., toluene or xylene).

-

Reflux the solution under a slow stream of inert gas. This step promotes the dehydrochlorination to the chlorocarbonyl ketene.

-

The resulting solution containing the in-situ generated chlorocarbonyl ketene can be used directly for subsequent reactions, or the ketene can be purified by vacuum distillation.

Biological Relevance for Drug Development

While this compound itself is not used therapeutically due to its high reactivity and toxicity, its decomposition products and related endogenous molecules are highly relevant to drug development, particularly in the areas of metabolism and oncology.

Malonic Acid as a Metabolic Inhibitor

The primary hydrolysis product of this compound is malonic acid. Malonic acid is a classical biochemical tool due to its role as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5]

-

Mechanism of Action: Malonic acid is structurally similar to the enzyme's natural substrate, succinate. It binds to the active site of succinate dehydrogenase but cannot be oxidized, thus blocking the conversion of succinate to fumarate and inhibiting the Krebs cycle.[4][5]

-

Cellular Consequences: Inhibition of succinate dehydrogenase disrupts cellular respiration, leading to a decrease in ATP production. This can induce mitochondrial potential collapse, increase the production of reactive oxygen species (ROS), and ultimately lead to cell death.[6][7]

-

Relevance to Drug Development: The deliberate inhibition of metabolic pathways is a key strategy in cancer therapy. While malonic acid itself is too simple and non-specific for therapeutic use, the principle of targeting succinate dehydrogenase and other metabolic enzymes is an active area of research.

Malonyl-CoA: A Key Metabolic Signaling Hub

In biological systems, the activated form of malonate is malonyl-CoA. While not a direct decomposition product of this compound, its central role in metabolism provides a crucial context for the biological effects of malonate. Malonyl-CoA is a key signaling molecule that integrates carbohydrate and fatty acid metabolism.[8][9]

-

Regulation of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[8][9] High levels of malonyl-CoA thus shift metabolism away from fat burning and towards fat storage.

-

Role in Disease: Dysregulation of malonyl-CoA levels is implicated in insulin resistance, type 2 diabetes, and heart disease.[10] Consequently, the enzymes that regulate malonyl-CoA levels, such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), are attractive targets for drug development.[11][12] For instance, inhibiting MCD raises malonyl-CoA levels, which can be beneficial in conditions like myocardial ischemia by promoting glucose oxidation over fatty acid oxidation.[13][12]

Lysine Malonylation: An Emerging Post-Translational Modification

Recent research has identified lysine malonylation as a novel, evolutionarily conserved post-translational modification (PTM).[14][15][16] In this process, a malonyl group from malonyl-CoA is covalently attached to lysine residues on proteins, altering their charge, structure, and function.[14][17] This modification is implicated in the regulation of metabolism and is associated with metabolic diseases like malonic aciduria.[14][18] The enzymes that add and remove this modification (e.g., Sirtuin 5, a "demalonylase") are potential targets for therapeutic intervention.[15]

Conclusion

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - this compound and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. How does Malonate affect cellular respiration class 11 biology CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Malonyl-CoA decarboxylase inhibition is selectively cytotoxic to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Malonyl coenzyme a decarboxylase inhibition protects the ischemic heart by inhibiting fatty acid oxidation and stimulating glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 15. simm.ac.cn [simm.ac.cn]

- 16. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]

- 17. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety precautions required for the handling of malonyl chloride (CAS No. 1663-67-8). Adherence to these protocols is essential to mitigate the significant risks associated with this highly reactive and hazardous compound. This document is intended for use by trained professionals in a controlled laboratory or drug development environment.

Chemical and Physical Properties

This compound, also known as propanedioyl dichloride, is a colorless to pale yellow or orange-brown liquid with a pungent, biting odor.[1][2][3] It is a highly reactive acyl chloride derived from malonic acid and is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] Its reactivity, while valuable in chemical synthesis, also presents significant safety challenges. The compound is unstable at room temperature, degrading after a few days, and reacts violently with water.[3][4]

A summary of key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂Cl₂O₂ | [2][4] |

| Molecular Weight | 140.95 g/mol | [2][4] |

| Boiling Point | 53-55 °C at 19 mmHg | [3] |

| 58 °C at 28 mmHg | [4] | |

| Density | 1.449 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.465 | [3] |

| Flash Point | 47 °C (116.6 °F) - closed cup | |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Analysis

This compound is classified as a flammable, corrosive, and water-reactive substance.[4][5][6] Understanding its primary hazards is fundamental to its safe handling.

Primary Hazards:

-

Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[1][5] Contact can lead to permanent eye damage and serious skin injuries.[1] Inhalation may cause chemical burns to the respiratory tract, potentially leading to pulmonary edema.[1] Ingestion can cause severe and permanent damage to the digestive tract.[1]

-

Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[5][7] Vapors may travel to an ignition source and flash back.[7]

-

Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride.[5][7][8] It is also incompatible with strong bases, alcohols, and strong oxidizing agents.[1][7] Contact with metals may evolve flammable hydrogen gas.[1]

-

Lachrymator: It is a lachrymatory substance, meaning it can cause tearing.[1][9]

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

3.1 Engineering Controls

-

All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9]

-

An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

-

Use spark-proof tools and explosion-proof equipment to prevent ignition sources.[1][11]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Category | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. | [1][7][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure. An impervious lab coat or apron is necessary. | [1][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when engineering controls are not sufficient. A self-contained breathing apparatus (SCBA) may be necessary for emergencies. | [1][11] |

3.3 Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do NOT use mouth-to-mouth resuscitation. | [1][11] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. | [1][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [1][10] |

4.2 Spill and Leak Response

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for responding to a this compound spill.

4.3 Fire Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use water directly on the substance as it reacts violently.[7][11]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.[1][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Waste from this compound is classified as hazardous.[8] All disposal must be in accordance with federal, state, and local regulations.[8][11] Contaminated materials and empty containers should be disposed of in a suitable, closed container at an approved waste disposal plant.[8][10] Do not empty into drains or sewers.[8]

Logical Relationships in Emergency Response

The decision-making process for responding to a this compound exposure incident is outlined below.

Caption: Decision logic for first aid response to this compound exposure.

By implementing these safety precautions and protocols, researchers, scientists, and drug development professionals can mitigate the inherent risks of working with this compound and maintain a safe laboratory environment.

References

- 1. This compound(1663-67-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1663-67-8 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Propanedioyl dichloride | C3H2Cl2O2 | CID 74269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Hydrolysis of Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride (CH₂ (COCl)₂) is a highly reactive acyl chloride derived from malonic acid.[1][2] As a bifunctional electrophile, it serves as a crucial building block in organic synthesis, enabling the formation of a wide array of compounds, including heterocycles and polymers.[3] Its high reactivity, particularly towards nucleophiles like water, necessitates a thorough understanding of its hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis of this compound, detailing the reaction mechanism, potential side reactions, and experimental considerations.

The Hydrolysis Reaction: Mechanism and Energetics

The reaction of this compound with water is a vigorous and highly exothermic process that yields malonic acid and hydrogen chloride gas.[1] This transformation proceeds via a nucleophilic acyl substitution mechanism.

Reaction Stoichiometry

The overall balanced chemical equation for the hydrolysis of this compound is:

CH₂(COCl)₂(l) + 2H₂O(l) → CH₂(COOH)₂(s) + 2HCl(g)

Mechanism of Hydrolysis

The hydrolysis of each acyl chloride functional group in this compound follows a two-step nucleophilic addition-elimination pathway:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the oxygen of the attacking water molecule bears a positive charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of a chloride ion (a good leaving group). A subsequent proton transfer from the oxonium ion to a water molecule or the departed chloride ion regenerates the hydronium ion and yields the carboxylic acid functional group.

This process occurs sequentially at both acyl chloride groups to afford malonic acid.

Energetics

| Acyl Chloride | Enthalpy of Activation (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| Formyl chloride | 25.1 | -13.0 |

| Acetyl chloride | 29.8 | -17.5 |

| Propionyl chloride | 29.3 | -18.0 |

| Butyryl chloride | 29.3 | -17.9 |

| Table 1: Calculated Gas-Phase Enthalpies of Activation and Reaction for the Hydrolysis of Various Acyl Chlorides. Data sourced from computational studies and can be used as a proxy to understand the energetics of this compound hydrolysis.[4] |

Experimental Protocols

The high reactivity of this compound requires careful handling and controlled conditions for its hydrolysis. The following is a general protocol for the controlled hydrolysis of this compound to synthesize malonic acid in a laboratory setting.

Materials and Equipment

-

This compound

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a measured amount of deionized water. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of this compound: this compound is added dropwise to the cold, stirred water from the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive fuming of HCl.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature to ensure complete hydrolysis.

-

Extraction: The aqueous solution containing malonic acid and hydrochloric acid is transferred to a separatory funnel. The malonic acid is extracted into an organic solvent, such as diethyl ether. The extraction is typically performed multiple times to ensure a good yield.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude malonic acid can be further purified by recrystallization from a suitable solvent system.

Potential Side Reactions and Considerations

While the primary reaction is hydrolysis, other pathways can occur under specific conditions.

Ketene Formation

In the presence of a non-nucleophilic base, this compound can undergo dehydrochlorination to form a highly reactive ketene derivative.[2] However, in a purely aqueous environment without added base, the predominant reaction is hydrolysis. The water molecule is a sufficiently strong nucleophile to readily attack the carbonyl carbon before any significant deprotonation of the alpha-carbon occurs.

Decarboxylation of Malonic Acid

The product of the hydrolysis, malonic acid, can undergo decarboxylation upon heating to yield acetic acid and carbon dioxide.[5] This is a crucial consideration during the work-up and purification steps. It is advisable to avoid excessive heating of the malonic acid product, especially in an acidic environment.[6]

Safety Precautions

This compound is a corrosive and lachrymatory compound.[3] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The hydrolysis of this compound is a fundamental and highly efficient method for the preparation of malonic acid. A thorough understanding of the reaction mechanism, energetics, and potential side reactions is essential for its safe and effective application in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this versatile reagent.

References

- 1. CAS 1663-67-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

Spectroscopic Data of Malonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for malonyl chloride, a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound characterization and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Singlet | 2H | -CH₂- |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (Carbonyl) |

| 55.0 | -CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 | Strong | C=O Stretch (Acid Chloride) |

| 1410 | Medium | CH₂ Bend (Scissoring) |

| 950 | Strong | C-C Stretch |

| 760 | Strong | C-Cl Stretch |

Sample Preparation: Liquid Film

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

A ¹H NMR spectrum is acquired at a proton frequency of 400 MHz.

-

The acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

-

A ¹³C NMR spectrum is acquired at a carbon frequency of 100 MHz with proton decoupling.

-

A 30-degree pulse width is used with a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.

-

A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.

-

The FID is Fourier transformed with a line broadening of 1.0 Hz.

-

The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Protocol for Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film of the sample between the plates.

2. IR Spectrum Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The salt plates containing the this compound sample are placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans (typically 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Methodological & Application

Application Notes and Protocols: Malonyl Chloride as a Versatile Intermediate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl chloride and its derivatives are highly reactive chemical intermediates that serve as crucial building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][2][3] Their bifunctional nature allows for the construction of complex heterocyclic structures and the introduction of a malonyl group, which is a key structural motif in many biologically active molecules.[4][5] These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceuticals, including antidiabetic agents, anticoagulants, and κ-opioid receptor agonists. The protocols provided are based on established synthetic routes and are intended to serve as a guide for researchers in drug discovery and development.

Synthesis of Antidiabetic Agents: The Case of Sitagliptin

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][6] Its synthesis can be achieved using methyl this compound as a key intermediate.[1]

Signaling Pathway of Sitagliptin

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By preventing their breakdown, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[2][4] This dual action results in improved glycemic control.[7]

Experimental Protocol: Synthesis of a Sitagliptin Intermediate via Methyl this compound

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Sitagliptin, starting from methyl malonic acid.[1]

Step 1: Preparation of Methyl this compound

-

To a dried flask under an inert atmosphere (e.g., argon), add methyl malonic acid and a suitable solvent such as dichloromethane.

-

Catalytic amounts of dimethylformamide (DMF) are introduced.

-

The mixture is cooled in an ice bath, and oxalyl chloride is added dropwise.

-

The reaction is allowed to proceed at room temperature for a specified time.

-

The solvent and excess reagents are removed under reduced pressure to yield crude methyl this compound.

Step 2: Condensation and Subsequent Reactions

-

The prepared methyl this compound is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base to form a β-ketoamide intermediate.

-

This intermediate is then subjected to a series of reactions including condensation, reduction, and deprotection steps to yield Sitagliptin. A detailed, multi-step synthesis is often employed in industrial settings to ensure high purity and yield.

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl Malonic Acid | [1] |

| Reagents | Oxalyl Chloride, Dichloromethane, DMF | [1] |

| Reaction Time (Step 1) | ~2 hours | [1] |

| Overall Yield | High (process is suitable for industrial production) | [1] |

| Purity | >99.5% for the final API is typical | Industry Standard |

Synthesis of Anticoagulants: Factor Xa Inhibitors from Malonamides

Malonamides, which can be synthesized from this compound, are privileged structures in the development of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors.[9] These drugs are crucial in the prevention and treatment of thromboembolic diseases.

Drug Discovery and Synthesis Workflow

The development of a new pharmaceutical agent, such as a Factor Xa inhibitor derived from a malonamide, follows a structured workflow from initial concept to a marketable product.

Experimental Protocol: General Synthesis of Malonamide-Based Factor Xa Inhibitors

This protocol outlines a generalized synthesis of a malonamide derivative for screening as a potential Factor Xa inhibitor.

-

Synthesis of this compound Derivative: Start with a substituted malonic acid and react it with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding this compound derivative. The reaction is typically carried out in an inert solvent.

-

Amide Formation: The this compound derivative is then reacted with two equivalents of a desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. This forms the symmetrical or unsymmetrical malonamide.

-

Purification: The crude malonamide is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods like NMR, Mass Spectrometry, and HPLC.

| Parameter | Example Value/Condition | Reference |

| Starting Material | Substituted Malonic Acid | [9] |

| Chlorinating Agent | Thionyl Chloride | [10] |